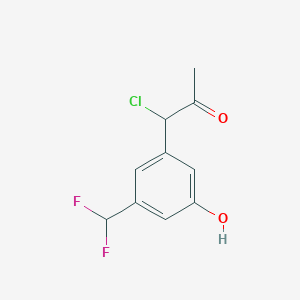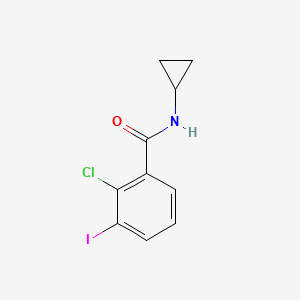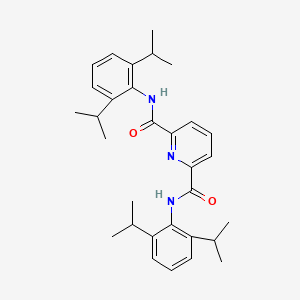
2-Bromo-5-chloro-4-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-4-methylquinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities
Méthodes De Préparation
The synthesis of 2-Bromo-5-chloro-4-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-methylquinazoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Bromo-5-chloro-4-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinazoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparaison Avec Des Composés Similaires
2-Bromo-5-chloro-4-methylquinazoline can be compared with other quinazoline derivatives, such as:
2-Chloro-4-methylquinazoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-4-methylquinazoline:
4-Methylquinazoline: Lacks both bromine and chlorine atoms, making it less reactive compared to this compound.
The unique combination of bromine, chlorine, and methyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H6BrClN2 |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
2-bromo-5-chloro-4-methylquinazoline |
InChI |
InChI=1S/C9H6BrClN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3 |
Clé InChI |
MSDDJNLIAHDCCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)Br)C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)



